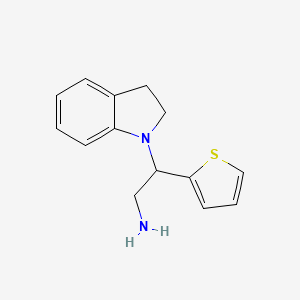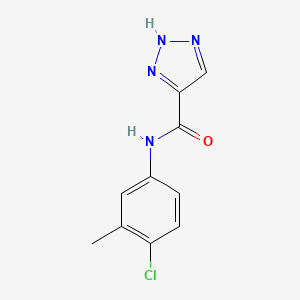
2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine, commonly referred to as 2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine or DITA, is an indole-based compound with a wide range of applications in scientific research. DITA is a relatively new compound, first synthesized in 2011 by researchers at the University of Michigan. Since its discovery, DITA has been studied for its potential in a variety of scientific applications, including drug discovery and development, drug delivery, and medical imaging.
科学研究应用
DITA has been studied for its potential in a variety of scientific research applications. It has been used in drug discovery and development, drug delivery, and medical imaging. In drug discovery and development, DITA has been used as a substrate for the synthesis of novel drugs. In drug delivery, DITA has been used as a carrier molecule to deliver drugs to specific target sites in the body. In medical imaging, DITA has been used as a contrast agent to improve the visibility of tissues and organs in imaging scans.
作用机制
The mechanism of action of DITA is not yet fully understood. However, it is believed that DITA works by binding to specific proteins in the body, which in turn triggers a cascade of biochemical reactions. These reactions lead to the desired effect, such as drug delivery or medical imaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of DITA are not yet fully understood. However, it is believed that DITA has the potential to modulate the activity of certain proteins and enzymes in the body, which in turn could lead to a variety of physiological effects.
实验室实验的优点和局限性
DITA has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It is also relatively stable and has a low toxicity. Furthermore, DITA is relatively inexpensive, making it a cost-effective option for lab experiments.
One limitation of DITA is that its mechanism of action is not yet fully understood. This makes it difficult to predict the effects of DITA in different contexts. Additionally, DITA has not been extensively studied in humans, so its effects in humans are not yet known.
未来方向
There are several potential future directions for the study of DITA. First, further research is needed to better understand the mechanism of action of DITA and its potential effects in humans. Second, more research is needed to explore the potential of DITA in drug delivery and medical imaging. Third, further research is needed to explore the potential of DITA as a substrate for the synthesis of novel drugs. Fourth, further research is needed to explore the potential of DITA as a contrast agent for imaging scans. Finally, further research is needed to explore the potential of DITA as a therapeutic agent for the treatment of various diseases.
合成方法
DITA is synthesized through a process of reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reaction results in the formation of an amide bond, which is then converted into the desired product. In the case of DITA, the aldehyde used is 2-(thiophen-2-yl)ethanal, and the amine used is 2-(2,3-dihydro-1H-indol-1-yl)ethanamine. The reducing agent used is sodium borohydride.
属性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c15-10-13(14-6-3-9-17-14)16-8-7-11-4-1-2-5-12(11)16/h1-6,9,13H,7-8,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVYNAWWVVXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CN)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6480146.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480154.png)

![N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6480163.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6480166.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6480170.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6480175.png)
![1,3-dimethyl-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6480180.png)
![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)
![10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480194.png)
![2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6480207.png)


